3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid
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Overview
Description
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid typically involves the reaction of pyrrole with a suitable alkylating agent under controlled conditions. One common method involves the alkylation of pyrrole with 3-methyl-2-bromobutanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized pyrrole derivatives.
Scientific Research Applications
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in various biochemical interactions, including hydrogen bonding and π-π stacking with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but with a different alkyl chain length.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl): Contains a pyrrole ring with a different functional group.
2-(2-methyl-1H-pyrrol-3-yl)-2: Another pyrrole derivative with different substituents.
Uniqueness
3-Methyl-2-(1H-pyrrol-2-yl)butanoic acid is unique due to its specific alkyl chain and carboxylic acid functional group, which confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-methyl-2-(1H-pyrrol-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2/c1-6(2)8(9(11)12)7-4-3-5-10-7/h3-6,8,10H,1-2H3,(H,11,12) |
InChI Key |
CTFUPWLZDNNSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CN1)C(=O)O |
Origin of Product |
United States |
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